Mal-PEG8-NHS ester

Description

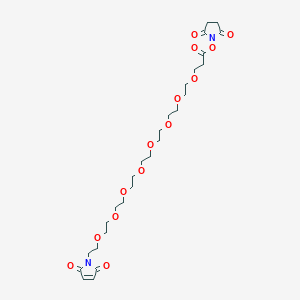

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N2O14/c30-23-1-2-24(31)28(23)6-8-36-10-12-38-14-16-40-18-20-42-22-21-41-19-17-39-15-13-37-11-9-35-7-5-27(34)43-29-25(32)3-4-26(29)33/h1-2H,3-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKBMZPIICCZSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Mal-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and effective conjugates for therapeutic and diagnostic applications. The Mal-PEG8-NHS ester has emerged as a versatile and powerful heterobifunctional crosslinker, offering a strategic balance of reactivity, specificity, and favorable physicochemical properties. This in-depth technical guide elucidates the core mechanism of action of this compound, providing a comprehensive resource for its application in drug development and research.

Core Mechanism of Action: A Tale of Two Ends

The functionality of this compound is rooted in its three distinct components: a maleimide group, a discrete eight-unit polyethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifecta of chemical entities allows for the sequential and specific conjugation of two different biomolecules, typically targeting thiol and amine residues, respectively.

The Maleimide-Thiol Reaction: A Specific and Efficient Covalent Bond

The maleimide group is highly reactive towards free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[1] This results in the formation of a stable thioether bond, covalently linking the target molecule to the PEG spacer.[1][2]

This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions. However, above pH 7.5, the reactivity of primary amines towards the maleimide group increases, which can lead to undesirable side products.

A critical aspect of the maleimide-thiol conjugate is its long-term stability. The resulting succinimide ring is susceptible to a retro-Michael reaction, which can lead to the premature cleavage of the conjugate, and hydrolysis of the succinimide ring. Hydrolysis of the ring results in a more stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.

The NHS Ester-Amine Reaction: Forming a Robust Amide Linkage

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The optimal pH for the NHS ester-amine reaction is between 7.2 and 8.5. Below this range, the amine group is protonated and less nucleophilic, slowing down the reaction. Above this pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall conjugation efficiency.

The PEG8 Spacer: More Than Just a Linker

The discrete polyethylene glycol (PEG) spacer, composed of eight ethylene glycol units, is a key contributor to the advantageous properties of the final bioconjugate. PEG is a hydrophilic, flexible, and biocompatible polymer that imparts several beneficial characteristics:

-

Enhanced Solubility and Reduced Aggregation: Many therapeutic molecules, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are hydrophobic. The hydrophilic PEG8 spacer increases the overall solubility of the conjugate in aqueous environments, preventing aggregation and improving its handling and in vivo behavior.

-

Improved Pharmacokinetics: The attachment of PEG chains, a process known as PEGylation, can increase the hydrodynamic radius of the bioconjugate. This can lead to reduced renal clearance and an extended circulation half-life, allowing for less frequent dosing.

-

Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.

-

Optimal Spacing: The well-defined length of the PEG8 spacer provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities and preventing steric hindrance.

Quantitative Data on Reaction Parameters and Stability

The efficiency and stability of bioconjugation reactions using this compound are influenced by several factors. The following tables summarize key quantitative data for the maleimide-thiol and NHS ester-amine reactions.

| Parameter | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |

| Target Functional Group | Thiol (e.g., Cysteine) | Primary Amine (e.g., Lysine, N-terminus) |

| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 |

| Reaction Time | 30 minutes to 2 hours at room temperature | 30-60 minutes at room temperature or 2 hours on ice |

| Molar Excess of Linker | 10- to 50-fold molar excess over the protein | 20-fold molar excess for antibodies |

| Bond Formed | Thioether | Amide |

| Key Side Reactions | Retro-Michael reaction, Hydrolysis of succinimide ring | Hydrolysis of NHS ester |

| Linker Component | Property | Quantitative Data/Observation |

| Maleimide-Thiol Conjugate | Stability | The succinimidyl thioether linker has limited stability under physiological conditions and can undergo a retro-Michael reaction. The thiazine linker, formed with an N-terminal cysteine, is over 20 times less susceptible to glutathione adduct formation. Ring-opened hydrolyzed succinimide products have half-lives of over two years. |

| NHS Ester-Amine Conjugate | Stability | The resulting amide bond is highly stable under physiological conditions. |

| PEG8 Spacer | In Vivo Performance | In a mouse tolerance study, ADCs with a PEG8 linker showed 100% survival at a 20 mg/kg dose, whereas ADCs without a PEG spacer resulted in 100% mortality at the same dose. |

Experimental Protocols

The following are representative protocols for a two-step conjugation process using this compound, commonly employed in the preparation of Antibody-Drug Conjugates (ADCs).

Protocol 1: Activation of a Drug with this compound and Conjugation to an Antibody

This protocol first involves the reaction of the NHS ester end of the linker with an amine-containing drug, followed by the conjugation of the maleimide-activated drug to a thiol-containing antibody.

Materials:

-

Amine-containing drug

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

DIPEA (N,N-Diisopropylethylamine)

-

Antibody

-

Reducing agent (e.g., TCEP)

-

Conjugation Buffer (e.g., phosphate buffer, pH 7.2)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of the Drug:

-

Dissolve the amine-containing drug and this compound in anhydrous DMF or DMSO.

-

Add DIPEA to the reaction mixture to achieve a pH of 7.2-7.5 for efficient amine coupling.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress by LC-MS.

-

Quench the reaction by adding hydroxylamine or Tris buffer.

-

Purify the maleimide-activated drug-linker conjugate by reverse-phase HPLC.

-

-

Reduction of the Antibody:

-

Prepare the antibody solution in a suitable buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds.

-

Incubate the reaction for 1-2 hours at 37°C.

-

Remove excess TCEP using a desalting column.

-

-

Conjugation of Drug-Linker to Antibody:

-

Dissolve the purified maleimide-activated drug-linker in a small amount of DMSO or DMF.

-

Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purify the resulting ADC using size-exclusion chromatography.

-

Protocol 2: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein to the this compound, followed by conjugation to a thiol-containing protein.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Thiol-containing protein (Protein-SH)

-

This compound

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Activation of Amine-Containing Protein:

-

Dissolve the amine-containing protein in the conjugation buffer.

-

Dissolve the this compound in a small amount of DMSO or DMF and add it to the protein solution (typically a 10- to 50-fold molar excess).

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

-

Remove excess crosslinker using a desalting column.

-

-

Conjugation to Thiol-Containing Protein:

-

Combine the maleimide-activated Protein-NH2 with the thiol-containing Protein-SH.

-

Incubate the reaction mixture at room temperature for 30 minutes or 2 hours at 4°C.

-

The conjugation efficiency can be estimated by SDS-PAGE analysis.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows associated with the use of this compound.

Caption: Core reaction mechanisms and the role of the PEG8 spacer.

Caption: Workflow for preparing an Antibody-Drug Conjugate (ADC).

Caption: Influence of pH on the reactivity of maleimide and NHS ester groups.

References

An In-depth Technical Guide to Mal-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. Mal-PEG8-NHS ester is a heterobifunctional crosslinker that has gained prominence for its ability to covalently connect amine- and sulfhydryl-containing molecules with high efficiency and specificity.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative parameters, detailed experimental protocols, and its applications in the field of drug development and life sciences research.

The structure of this compound features a maleimide group at one end, an N-hydroxysuccinimide (NHS) ester at the other, and a hydrophilic eight-unit polyethylene glycol (PEG) spacer in between.[2][4] The maleimide moiety specifically reacts with sulfhydryl groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester, on the other hand, reacts with primary amines, such as the N-terminus of a polypeptide or the side chain of lysine residues, to form a stable amide bond. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces potential immunogenicity, and provides spatial separation between the conjugated molecules.

Core Properties and Specifications

This compound is a white solid at room temperature and is moisture-sensitive, particularly the NHS ester group which is prone to hydrolysis. It is soluble in organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF).

| Property | Value | References |

| Chemical Formula | C₃₀H₄₇N₃O₁₅ | |

| Molecular Weight | 689.71 g/mol | |

| CAS Number | 756525-93-6 | |

| Purity | >95% | |

| Spacer Arm Length | 39.2 Å (34 atoms) | |

| Storage | -20°C with desiccant |

Mechanism of Action

The utility of this compound lies in its two distinct reactive groups, allowing for a sequential and controlled conjugation process.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5. However, a competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.

Maleimide Reaction with Sulfhydryls

The maleimide group reacts with sulfhydryl groups through a Michael addition reaction, resulting in a stable thioether linkage. This reaction is highly specific for sulfhydryls within a pH range of 6.5 to 7.5. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. Above pH 7.5, the maleimide ring can undergo hydrolysis or react with primary amines, leading to a loss of specificity.

Quantitative Data on Reaction Parameters

The efficiency of conjugation with this compound is highly dependent on reaction conditions. The following tables summarize key quantitative data for the NHS ester and maleimide reactions.

Table 1: NHS Ester Reaction Parameters

| Parameter | Condition | Value | References |

| Optimal pH Range | Amine Conjugation | 7.2 - 8.5 | |

| Half-life of Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |

| Half-life of Hydrolysis | pH 8.0, 25°C | 1 hour | |

| Half-life of Hydrolysis | pH 8.6, 4°C | 10 minutes | |

| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) |

Table 2: Maleimide Reaction Parameters

| Parameter | Condition | Value | References |

| Optimal pH Range | Sulfhydryl Conjugation | 6.5 - 7.5 | |

| Relative Reaction Rate | pH 7.0 | Thiol reaction is ~1,000x faster than amine reaction | |

| Side Reactions | pH > 7.5 | Increased reaction with amines and hydrolysis of maleimide ring |

Experimental Protocols

A typical bioconjugation strategy using this compound involves a two-step sequential reaction to ensure specificity.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation

This protocol describes the conjugation of a protein with primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).

Materials:

-

Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Molecule-SH (e.g., a reduced peptide or small molecule drug)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

-

Desalting columns

Procedure:

Step 1: Reaction of this compound with Protein-NH₂

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in DMSO or DMF to a stock concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution (1-10 mg/mL). The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH

-

Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

To quench the reaction, a sulfhydryl-containing reagent like cysteine or N-acetylcysteine can be added in a 2-fold molar excess over the initial maleimide concentration.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development and research.

-

Antibody-Drug Conjugates (ADCs): This crosslinker is widely used in the development of ADCs. It facilitates the attachment of a cytotoxic drug (containing a sulfhydryl group) to an antibody (with available lysine residues), leveraging the specificity of the antibody to deliver the payload to target cells.

-

Protein Labeling: this compound is used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for use in immunoassays and imaging applications.

-

Hydrogel Formation: The crosslinker can be used to conjugate proteins to hydrogel matrices for applications in tissue engineering and controlled drug release.

-

Surface Functionalization: It is employed in the coating of nanoparticles and other surfaces to attach proteins or other biomolecules for various biomedical applications.

Conclusion

This compound is a versatile and efficient heterobifunctional crosslinker that enables the precise and stable conjugation of amine- and sulfhydryl-containing molecules. A thorough understanding of its reaction kinetics, particularly the influence of pH, is critical for optimizing conjugation efficiency and ensuring the homogeneity and stability of the final product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this powerful tool in their bioconjugation endeavors. Careful control of reaction conditions is essential for achieving the desired outcomes in applications ranging from the development of next-generation antibody-drug conjugates to the creation of advanced biomaterials.

References

An In-depth Technical Guide to the Structure and Function of Mal-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Mal-PEG8-NHS ester is a heterobifunctional crosslinker that has emerged as a critical component in this field, offering a versatile platform for covalently connecting amine-containing and sulfhydryl-containing molecules. Its unique architecture, featuring a maleimide group, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, provides a powerful tool for creating well-defined bioconjugates with enhanced properties.

This technical guide provides a comprehensive overview of the structure, function, and applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this crosslinker in their work, from understanding its chemical reactivity to implementing detailed experimental protocols.

Molecular Structure and Functional Components

The this compound molecule is comprised of three key functional components, each contributing to its utility in bioconjugation.

-

Maleimide Group: This moiety specifically reacts with sulfhydryl (thiol) groups, typically found in the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond. This reaction is highly selective within a specific pH range, enabling site-specific modification of biomolecules.[]

-

Polyethylene Glycol (PEG) Spacer (8 units): The eight-unit PEG chain imparts hydrophilicity to the crosslinker and the resulting conjugate.[2] This increased water solubility can prevent the aggregation of hydrophobic molecules and improve the pharmacokinetic properties of therapeutic bioconjugates by reducing immunogenicity and renal clearance.[] The defined length of the PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines (-NH2), such as those found on the side chains of lysine residues or at the N-terminus of proteins, to form a stable amide bond.[3]

The strategic combination of these three components in a single molecule allows for a controlled, sequential, or simultaneous conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates.

Mechanism of Action and Reaction Chemistry

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on other molecules.[4] The conjugation strategy typically involves a two-step reaction sequence to ensure specificity and efficiency.

Reaction with Primary Amines

The NHS ester end of the molecule reacts with primary amines via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction with Sulfhydryl Groups

The maleimide group reacts with sulfhydryl groups through a Michael addition reaction. The thiolate anion, the deprotonated form of the sulfhydryl group, acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring. This results in the formation of a stable thioether linkage.

It is crucial to control the pH of the reaction medium to achieve optimal reactivity and specificity for each functional group.

Quantitative Data on Reaction Parameters

The efficiency and stability of the conjugation reactions are influenced by several factors, including pH, temperature, molar ratio of reactants, and reaction time. The following tables summarize key quantitative parameters for the reactions involving the NHS ester and maleimide groups.

| Parameter | Optimal Value/Range | Notes |

| pH for NHS Ester-Amine Reaction | 7.2 - 8.5 | At lower pH, the amine group is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. |

| pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | At pH 7.0, the reaction of maleimide with thiols is approximately 1000 times faster than with amines. Above pH 7.5, the maleimide ring can hydrolyze or react with amines. |

| NHS Ester Stability in Aqueous Solution | Half-life of 4-5 hours at pH 7.0, 0°C. Half-life of 10 minutes at pH 8.6, 4°C. | NHS esters are susceptible to hydrolysis, which increases with pH and temperature. Solutions should be prepared fresh. |

| Thioether Bond Stability | Susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione). | The stability of the thioether bond can be a consideration for in vivo applications where high concentrations of thiols exist. |

| Recommended Molar Excess of Linker | 10- to 50-fold molar excess of linker over the amine-containing protein is a general starting point. | The optimal ratio depends on the concentration of the protein and the desired degree of labeling and should be determined empirically. |

Experimental Protocols

The following are detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Two-Step Antibody-Drug Conjugation (ADC)

This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody.

Materials:

-

Antibody (in a buffer free of amines, e.g., PBS)

-

This compound

-

Thiol-containing cytotoxic drug

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reducing agent (e.g., TCEP)

-

Desalting columns

Procedure:

Step 1: Reaction of this compound with Antibody (Amine Reaction)

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.

-

Equilibrate the this compound vial to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer.

Step 2: Conjugation of the Drug to the Maleimide-Activated Antibody (Thiol Reaction)

-

Prepare the thiol-containing drug solution. If the drug has a disulfide bond, it may need to be reduced first using a reducing agent like TCEP.

-

Combine the maleimide-activated antibody with the thiol-containing drug. A 1.5- to 5-fold molar excess of the drug over the antibody is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the resulting ADC to remove unconjugated drug and linker using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Functionalization of Nanoparticles

This protocol outlines the surface modification of amine-functionalized nanoparticles with a thiol-containing ligand.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Thiol-containing ligand (e.g., peptide, antibody fragment)

-

Anhydrous DMSO or DMF

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Washing Buffer: PBS

Procedure:

Step 1: Activation of Nanoparticles with this compound

-

Disperse the amine-functionalized nanoparticles in Reaction Buffer to a concentration of 1-5 mg/mL.

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add the this compound stock solution to the nanoparticle suspension. The molar ratio will need to be optimized based on the nanoparticle's amine density.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes.

-

Purify the maleimide-activated nanoparticles by repeated centrifugation and resuspension in Washing Buffer to remove excess linker and byproducts.

Step 2: Conjugation of Thiol-Containing Ligand

-

Resuspend the purified maleimide-activated nanoparticles in Reaction Buffer.

-

Add the thiol-containing ligand to the nanoparticle suspension. A 2- to 10-fold molar excess of the ligand over the estimated number of maleimide groups on the nanoparticles is a typical starting point.

-

Incubate the mixture for 1-2 hours at room temperature with gentle mixing.

-

Purify the final ligand-functionalized nanoparticles by centrifugation and washing to remove any unreacted ligand.

-

Characterize the functionalized nanoparticles to confirm successful conjugation.

Visualizations

Molecular Structure and Reaction Scheme

Caption: Structure of this compound and its bioconjugation reaction.

Two-Step Antibody-Drug Conjugation Workflow

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Application in Targeting Cancer Cell Signaling

Conjugates created with this compound can be designed to interact with specific cellular pathways. For example, an antibody-drug conjugate (ADC) can target a receptor on a cancer cell, leading to internalization and release of a cytotoxic drug that interferes with a critical signaling pathway, such as cell division.

Caption: ADC targeting a cancer cell signaling pathway.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that facilitates the creation of well-defined bioconjugates. Its unique combination of a thiol-reactive maleimide, a hydrophilic PEG spacer, and an amine-reactive NHS ester allows for the precise and stable linkage of a wide range of molecules. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their applications, from developing novel antibody-drug conjugates to creating functionalized nanomaterials for targeted therapies and advanced diagnostics. As the field of bioconjugation continues to evolve, the strategic use of well-characterized linkers like this compound will remain a cornerstone of innovation.

References

A Technical Guide to the Bioconjugation Chemistry of Mal-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Mal-PEG8-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development. This document provides a comprehensive overview of the chemistry, detailed experimental protocols, and quantitative data to empower researchers in creating novel bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized surfaces.

Introduction to this compound

This compound is a versatile crosslinking reagent that features three key components: a maleimide group, a discrete eight-unit polyethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent and specific linkage of two different biomolecules, typically a thiol-containing molecule to an amine-containing molecule.[1][2] The monodisperse PEG8 linker offers significant advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.[3][4][5]

The strategic importance of this compound lies in its ability to facilitate the creation of complex biomolecular architectures with enhanced therapeutic or diagnostic properties. Its applications are widespread and include the development of targeted therapies like ADCs, the site-specific labeling of proteins for imaging studies, and the immobilization of biomolecules onto surfaces for biosensor development.

Core Chemistry of Functional Groups

The bioconjugation potential of this compound is rooted in the distinct reactivity of its terminal functional groups: the maleimide and the NHS ester.

Maleimide-Thiol Conjugation

The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, forming a stable thioether bond. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. However, above pH 7.5, the maleimide ring can undergo hydrolysis or react with primary amines, which can lead to undesired side products.

NHS Ester-Amine Conjugation

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This acylation reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and can reduce the overall conjugation efficiency. Therefore, it is crucial to perform the NHS ester-amine coupling promptly after the reagent is dissolved.

The Role of the PEG8 Spacer

The polyethylene glycol (PEG) spacer is a critical component that imparts several beneficial properties to the bioconjugate. The PEG8 linker in this compound is a discrete and monodisperse spacer, ensuring a defined length and molecular weight. Key advantages of the PEG8 spacer include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous solutions, which is particularly beneficial for antibody-drug conjugates carrying poorly soluble drug payloads.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.

-

Reduced Immunogenicity: The PEG spacer can shield the bioconjugate from the host's immune system, reducing its immunogenicity.

-

Reduced Steric Hindrance: The length of the PEG8 spacer provides adequate separation between the conjugated molecules, minimizing potential interference with their biological activity.

Quantitative Data Summary

The efficiency and success of bioconjugation reactions with this compound are dependent on several key parameters. The following tables summarize important quantitative data for the maleimide-thiol and NHS ester-amine reactions.

Table 1: Quantitative Parameters for Maleimide-Thiol Conjugation

| Parameter | Recommended Value/Range | Notes |

| pH | 6.5 - 7.5 | Optimal for chemoselectivity towards thiols. |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for overnight reactions. |

| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Reaction progress can be monitored by analytical techniques like HPLC. |

| Molar Excess of Maleimide Reagent | 10- to 20-fold over thiol-containing molecule | A molar excess ensures efficient conjugation. The optimal ratio may need to be determined empirically. |

Table 2: Quantitative Parameters for NHS Ester-Amine Conjugation

| Parameter | Recommended Value/Range | Notes |

| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help to minimize hydrolysis of the NHS ester. |

| Reaction Time | 30 minutes - 2 hours | The NHS-ester is susceptible to hydrolysis, so this step should be performed promptly. |

| Molar Excess of NHS Ester Reagent | 5- to 20-fold over amine-containing molecule | The optimal ratio depends on the protein and desired degree of labeling. |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Two-Step Antibody-Drug Conjugation (ADC)

This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody.

Materials:

-

Antibody (amine-containing)

-

Thiol-containing cytotoxic drug

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.

-

If the antibody buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using a desalting column.

-

-

Reaction of this compound with Antibody:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation of Thiol-Containing Drug:

-

Add the thiol-containing cytotoxic drug to the maleimide-activated antibody solution. A molar ratio corresponding to the desired drug-to-antibody ratio (DAR) should be used.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching and Purification:

-

To stop the conjugation reaction, add a quenching solution containing a reduced cysteine or other thiol-containing molecule.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug and linker.

-

Characterize the ADC to determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Site-Specific Protein Labeling with a Fluorescent Dye

This protocol outlines the procedure for labeling a cysteine-containing protein with an amine-reactive fluorescent dye.

Materials:

-

Cysteine-containing protein

-

Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

-

This compound

-

Thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Anhydrous DMF or DMSO

-

Desalting column

Procedure:

-

Preparation of Dye-Linker Conjugate:

-

In a two-step process, first react the this compound with the amine-reactive fluorescent dye.

-

Dissolve both the this compound and the amine-reactive dye in anhydrous DMF or DMSO.

-

Mix the two solutions and incubate for 1-2 hours at room temperature. A slight molar excess of the dye may be used to ensure complete reaction with the NHS ester of the linker.

-

-

Protein Preparation:

-

Prepare the cysteine-containing protein at a concentration of 1-5 mg/mL in a thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

If the target cysteine is in a disulfide bond, reduce it by adding a 10- to 50-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

-

-

Conjugation of Dye-Linker to Protein:

-

Add a 5- to 10-fold molar excess of the maleimide-activated dye-linker conjugate to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove excess unreacted dye-linker conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the attachment of a thiol-containing ligand to amine-functionalized nanoparticles.

Materials:

-

Amine-functionalized nanoparticles (Amine-NPs)

-

Thiol-containing ligand (e.g., peptide, oligonucleotide)

-

This compound

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Reaction Buffer: 1X PBS, pH 7.4

-

Anhydrous DMF or DMSO

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Purification system (e.g., centrifugation, size-exclusion chromatography)

Procedure:

-

Nanoparticle Preparation:

-

Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.

-

-

Reaction of this compound with Nanoparticles:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add the dissolved linker to the nanoparticle suspension.

-

Adjust the pH to 7.4 with Reaction Buffer and react for 2-4 hours at room temperature.

-

-

Quenching and Purification of Maleimide-NPs:

-

Quench unreacted NHS esters by adding the Quenching Solution.

-

Purify the resulting Maleimide-PEG8-NPs to remove excess linker.

-

-

Ligand Conjugation:

-

If necessary, reduce any disulfide bonds on the thiol-containing ligand using TCEP.

-

Disperse the Maleimide-PEG8-NPs in the Reaction Buffer and add the thiol-containing ligand.

-

Incubate for 30 minutes to 2 hours at room temperature.

-

-

Final Purification:

-

Purify the functionalized nanoparticles to remove the unreacted ligand.

-

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined, heterobifunctional nature, combined with the beneficial properties of the PEG8 spacer, provides researchers with precise control over the creation of complex bioconjugates. By understanding the underlying chemistry and optimizing reaction conditions, scientists and drug development professionals can leverage this reagent to advance the development of novel therapeutics, diagnostics, and research tools.

References

The PEG8 Spacer Arm: A Critical Determinant in Bioconjugate Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Significance of the PEG8 Spacer Arm Length in Mal-PEG8-NHS Ester

In the landscape of advanced therapeutics, the precise chemical architecture of bioconjugates is paramount to their success. Among the critical components of these complex molecules, the linker connecting the biological moiety to a payload, such as a drug or a fluorescent dye, plays a pivotal role. The this compound has emerged as a widely utilized heterobifunctional crosslinker, and the significance of its discrete polyethylene glycol (PEG) spacer of eight ethylene glycol units cannot be overstated. This technical guide delves into the multifaceted importance of the PEG8 spacer arm length, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and synthesis of next-generation bioconjugates.

Core Concepts: The Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

Enhanced Solubility and Reduced Aggregation: A primary attribute of the PEG8 spacer is its hydrophilicity. Many potent therapeutic agents are hydrophobic, leading to challenges in formulation and an increased propensity for aggregation. The PEG8 linker enhances the overall solubility of the bioconjugate in aqueous environments, mitigating aggregation and improving its pharmacokinetic profile.[1]

Optimal Spatial Orientation and Steric Hindrance: The defined length of the PEG8 spacer provides precise spatial control, ensuring that the conjugated molecules are positioned at an optimal distance from each other.[2] In the context of Antibody-Drug Conjugates (ADCs), this prevents the cytotoxic payload from sterically hindering the antibody's binding to its target antigen.[3] Conversely, in PROteolysis TArgeting Chimeras (PROTACs), the linker length is critical for inducing the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[4]

Reduced Immunogenicity and Enhanced Pharmacokinetics: PEGylation is a well-established strategy to create a "stealth" effect, reducing the recognition of the bioconjugate by the immune system and subsequent clearance by the mononuclear phagocyte system.[5] The PEG8 spacer contributes to this effect, prolonging the circulation half-life of the therapeutic. Furthermore, the increased hydrodynamic volume imparted by the PEG chain can reduce renal clearance.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer has a quantifiable impact on the properties and efficacy of bioconjugates. The following tables summarize key data from studies investigating the effect of varying PEG chain lengths.

| PEG Spacer Length | Average Drug-to-Antibody Ratio (DAR) | Reference |

| PEG4 | 2.5 | |

| PEG6 | 5.0 | |

| PEG8 | 4.8 | |

| PEG12 | 3.7 | |

| PEG24 | 3.0 | |

| Data is illustrative and derived from a study on cysteine-conjugated ADCs. The optimal PEG length can vary depending on the specific antibody, linker chemistry, and payload. |

| PEG Spacer Length | Clearance Rate (mL/day/kg) in Rats | Reference |

| No PEG | ~15 | |

| PEG4 | ~10 | |

| PEG8 | ~5 | |

| PEG12 | ~5 | |

| PEG24 | ~5 | |

| Clearance rates of ADCs decrease with increasing PEG length, with a plateau observed for PEG8 and longer spacers. |

Experimental Protocols

The following are detailed methodologies for the use of this compound in the preparation of an Antibody-Drug Conjugate (ADC).

Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody

This protocol involves the initial reaction of the NHS ester with the antibody, followed by the reaction of the maleimide group with a thiol-containing payload.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5.

-

This compound.

-

Thiol-containing cytotoxic drug.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Desalting column (e.g., Zeba™ Spin Desalting Columns).

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or L-cysteine).

Procedure:

Step 1: Reaction of this compound with Antibody

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris).

-

Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should be less than 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 6.5-7.5.

Step 2: Reaction of Maleimide-Activated Antibody with Thiol-Containing Payload

-

Payload Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.

-

Conjugation: Add a 3- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): To cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes.

-

Final Purification: Purify the final ADC using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other byproducts.

Characterization:

-

Determine the protein concentration of the final ADC using a standard protein assay (e.g., BCA assay).

-

Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and aggregation of the ADC using SEC-HPLC.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key processes involving the this compound.

References

A Technical Guide to the Solubility of Mal-PEG8-NHS Ester for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester, a heterobifunctional crosslinker critical in bioconjugation and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its solubility in both aqueous and organic media, experimental protocols for solubility determination, and a visual representation of key concepts.

Introduction

Mal-PEG8-NHS ester is a valuable tool for covalently linking molecules, featuring a maleimide group reactive towards sulfhydryls (thiols) and an NHS ester group reactive towards primary amines. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, is a key feature of this molecule, significantly influencing its solubility and, consequently, its application in bioconjugation. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule and its conjugates.[1][2][3]

Core Solubility Characteristics

The solubility of this compound is a balance between the hydrophilic PEG spacer and the more hydrophobic maleimide and NHS ester functional groups. While the PEG chain promotes solubility in aqueous solutions, the overall molecule often requires initial dissolution in an organic solvent before dilution into an aqueous reaction buffer.[4]

Aqueous Solubility

This compound is reported to be soluble in water and many aqueous buffers to a concentration of approximately 10 mM.[4] However, its solubility can be influenced by the salt concentration of the buffer, with higher salt concentrations potentially decreasing solubility. It is crucial to note that direct dissolution in aqueous buffers can be challenging, and it is often recommended to first prepare a stock solution in a water-miscible organic solvent.

Organic Solvent Solubility

This compound exhibits good solubility in several common organic solvents. This is particularly important for preparing concentrated stock solutions that can then be diluted into aqueous reaction mixtures. The final concentration of the organic solvent in the aqueous solution should typically be kept low (e.g., less than 10%) to avoid denaturation or precipitation of protein reactants.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 161.65 mM) | A common solvent for preparing high-concentration stock solutions. |

| Aqueous Buffers (e.g., PBS) | ~10 mM | Solubility can be dependent on pH and salt concentration. Direct dissolution can be difficult. |

| Dimethylformamide (DMF) | Soluble | Often used as a solvent for initial dissolution. |

| Dichloromethane (DCM) | Soluble | Another organic solvent in which the compound is soluble. |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, DMF)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

Pipettes and tips

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials using a vortex mixer for a set period (e.g., 24-48 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated and typically expressed in mg/mL or mM.

-

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted characteristic governed by its molecular structure. The presence of the PEG8 chain significantly enhances its solubility in aqueous media, a critical factor for its use in bioconjugation with proteins and other biomolecules. However, for practical applications, it is often necessary to first dissolve the compound in an organic solvent like DMSO or DMF to prepare a concentrated stock solution. A thorough understanding of these solubility properties is essential for the successful design and execution of bioconjugation strategies in research and drug development.

References

A Technical Guide to the Reactivity of Mal-PEG8-NHS Ester with Primary Amines and Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of Maleimide-PEG8-N-hydroxysuccinimide (Mal-PEG8-NHS) ester, a heterobifunctional crosslinker critical in the field of bioconjugation. The strategic combination of a maleimide group and an NHS ester allows for the sequential or simultaneous conjugation of molecules containing thiol and primary amine groups, respectively. This document outlines the core reaction mechanisms, optimal conditions, potential side reactions, and detailed experimental protocols to guide researchers in developing robust and efficient bioconjugation strategies for applications such as antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.

Core Reaction Principles

The utility of Mal-PEG8-NHS ester lies in the orthogonal reactivity of its two terminal functional groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the maleimide group selectively reacts with sulfhydryl (thiol) groups.[1] The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[2]

NHS Ester Reactivity with Primary Amines

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[3][4]

Maleimide Reactivity with Thiol Groups

The maleimide-thiol reaction is a Michael addition, a highly efficient and selective method for forming a stable thioether bond. The reaction involves the nucleophilic attack of a deprotonated thiol (thiolate anion) on one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This "click chemistry" reaction is known for its rapid kinetics and high specificity for thiols under mild physiological conditions.

Quantitative Data on Reaction Parameters

The efficiency and specificity of conjugations with this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data for the NHS ester-amine and maleimide-thiol reactions.

| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |

| Optimal pH Range | 7.2 - 9.0 | 6.5 - 7.5 |

| Reaction Rate | The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C. The rate of aminolysis is generally faster than hydrolysis, especially with higher concentrations of the amine. | The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0. Conjugation can be highly efficient, with reports of up to 84% efficiency within 30 minutes at room temperature. |

| Selectivity | Highly selective for primary amines (e.g., lysine side chains, N-terminus). Side reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur but the resulting esters and thioesters are generally less stable. | Highly chemoselective for thiols within the optimal pH range. Above pH 7.5, competitive reaction with primary amines can occur. |

| Competing Reactions | Hydrolysis of the NHS ester is the primary competing reaction, with the rate increasing with pH. | Hydrolysis of the maleimide ring, which increases with pH, can render it unreactive to thiols. The formed thiosuccinimide bond can undergo a retro-Michael reaction, leading to potential payload migration, particularly in vivo. |

Reaction Mechanisms and Logical Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow for using this compound.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Heterobifunctional Crosslinkers Featuring Mal-PEG8-NHS Ester

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently link biomolecules is paramount. Heterobifunctional crosslinkers are powerful tools that enable the creation of complex bioconjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes. This in-depth guide explores the core features of these reagents, with a specific focus on the widely used Mal-PEG8-NHS ester, providing the technical details necessary for its successful application.

Heterobifunctional crosslinkers possess two different reactive groups, allowing for controlled, sequential conjugation and minimizing the formation of unwanted byproducts.[1] This contrasts with homobifunctional crosslinkers, which have two identical reactive groups and can lead to polymerization or self-conjugation.[2][3] The strategic design of heterobifunctional reagents enables precise control over the stoichiometry and spatial orientation of the final conjugate.[2]

The Architecture of this compound: A Multifunctional Tool

This compound is a prime example of a heterobifunctional crosslinker, featuring three key components: a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[4]

-

Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the amino acid cysteine. The reaction, a Michael addition, forms a stable thioether bond and is most efficient within a pH range of 6.5 to 7.5. Above pH 7.5, the maleimide group can react with amines, and the rate of hydrolysis to a non-reactive form increases.

-

N-hydroxysuccinimide (NHS) Ester: The NHS ester is reactive towards primary amines, such as those on the side chain of lysine residues or at the N-terminus of a protein. This reaction forms a stable amide bond and is typically performed at a pH of 7.2 to 8.5. NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH.

-

PEG8 Spacer: The eight-unit polyethylene glycol spacer provides several advantages. Its hydrophilicity enhances the water solubility of the crosslinker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules. The defined length of the PEG8 spacer, approximately 29.8 to 39.2 angstroms, provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity. This monodisperse nature ensures the production of homogenous bioconjugates.

Quantitative Data for this compound and Related Crosslinkers

The following tables summarize key quantitative parameters for reactions involving maleimide and NHS ester functionalities, as well as the properties of the PEG8 spacer.

| Parameter | Value | Conditions | Reference |

| NHS Ester Reactivity | |||

| Optimal pH Range | 7.2 - 8.5 | ||

| Half-life (Hydrolysis) | 4 - 5 hours | pH 7.0, 0°C | |

| Half-life (Hydrolysis) | 10 minutes | pH 8.6, 4°C | |

| Maleimide Reactivity | |||

| Optimal pH Range | 6.5 - 7.5 | ||

| PEG8 Spacer Properties | |||

| Number of PEG Units | 8 | ||

| Spacer Arm Length | ~29.8 - 39.2 Å | ||

| Molecular Weight (Backbone) | ~370.4 g/mol | Varies with end groups |

Visualizing the Process: From Structure to Workflow

To better understand the application of this compound, the following diagrams illustrate its structure, reaction mechanism, and a typical experimental workflow.

Caption: Structure of this compound.

Caption: Two-step reaction of this compound.

Caption: A typical bioconjugation workflow.

Detailed Experimental Protocols

The following are generalized protocols for a two-step conjugation process using an NHS-ester-maleimide crosslinker. Optimization for specific applications is often necessary.

Protocol 1: Activation of an Amine-Containing Protein with this compound

This protocol describes the first step of activating a protein with primary amines.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Prepare Protein: Ensure the protein is in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris are not compatible.

-

Prepare Crosslinker Solution: this compound is moisture-sensitive. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Reaction: Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution while gently mixing. The final concentration of the organic solvent should ideally be less than 10%.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent maleimide reaction (e.g., PBS, pH 6.5-7.5).

Protocol 2: Conjugation of Maleimide-Activated Protein to a Sulfhydryl-Containing Molecule

This protocol outlines the second step, where the activated protein is conjugated to a molecule with a free sulfhydryl group.

Materials:

-

Maleimide-activated protein from Protocol 1

-

Sulfhydryl-containing molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5)

-

Quenching solution (optional): L-cysteine or β-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Sulfhydryl-Containing Molecule: If the sulfhydryl groups are present as disulfide bonds, they must be reduced. This can be achieved by incubating with a reducing agent like TCEP. Subsequently, remove the reducing agent.

-

Conjugation Reaction: Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is typically used.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent such as free cysteine can be added.

-

Purification: Purify the final conjugate from unreacted molecules and byproducts using an appropriate method like size-exclusion chromatography.

Conclusion

Heterobifunctional crosslinkers like this compound are indispensable tools in modern bioconjugation, offering a high degree of control and specificity. By understanding the distinct reactivities of the maleimide and NHS ester groups, and leveraging the beneficial properties of the PEG8 spacer, researchers can design and synthesize well-defined bioconjugates for a wide range of applications, from basic research to the development of novel therapeutics. The provided data and protocols serve as a foundation for the successful implementation of this versatile crosslinking chemistry.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Mal-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone bioconjugation technique in drug development and research. PEGylation enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn reduces renal clearance and extends circulating half-life.[1] Furthermore, the PEG chains can shield proteins from proteolytic degradation and diminish their immunogenicity.[1] The Mal-PEG8-NHS ester is a heterobifunctional crosslinker that serves as a powerful tool for site-specific protein modification.[2][3] This reagent features a maleimide group that selectively reacts with the free sulfhydryl (thiol) groups of cysteine residues, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus.[4] The eight-unit PEG spacer is hydrophilic, enhancing the solubility of the labeled protein and minimizing non-specific interactions.

This document provides a comprehensive, step-by-step protocol for the covalent labeling of proteins using this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Reaction Mechanism

The utility of this compound lies in its two distinct reactive moieties, enabling a two-step conjugation strategy.

-

NHS Ester Reaction: The NHS ester reacts with primary amines (e.g., lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.2-9.0).

-

Maleimide Reaction: The maleimide group specifically and efficiently reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction. This forms a stable thioether bond and is most effective at a pH range of 6.5-7.5.

Due to the higher stability of the maleimide group compared to the NHS ester, the typical strategy involves reacting the NHS ester with the first protein, purifying the conjugate, and then reacting the maleimide group with a second, sulfhydryl-containing molecule.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for labeling a protein with this compound.

Materials Required

-

This compound: Store at -20°C with desiccant.

-

Protein of Interest (Protein-NH2): Containing accessible primary amines.

-

Sulfhydryl-containing Molecule (Molecule-SH): e.g., a second protein with a free cysteine, a peptide, or a small molecule drug.

-

Reaction Buffers:

-

Amine Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine-free buffer like HEPES. Avoid buffers containing primary amines such as Tris.

-

Thiol Reaction Buffer (Conjugation Buffer): Phosphate buffer, pH 6.5-7.5.

-

-

Reagent Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or glycine.

-

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

Step 1: Preparation of Reagents

-

Protein Preparation:

-

Dissolve or exchange the protein containing primary amines (Protein-NH2) into the Amine Labeling Buffer at a concentration of 1-10 mg/mL.

-

If your sulfhydryl-containing molecule (Molecule-SH) is a protein with disulfide bonds that need to be reduced, treat it with a 10- to 50-fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before the maleimide reaction. If DTT is used, it must be removed via dialysis or a desalting column prior to labeling.

-

-

This compound Stock Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.

-

Step 2: Labeling of Protein-NH2 with this compound

-

Initiate the Labeling Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The optimal molar ratio should be empirically determined for each specific protein.

-

Gently mix the reaction solution. The final concentration of the organic solvent (DMF or DMSO) should be less than 10% to maintain protein solubility.

-

-

Incubation:

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Purification of Protein-PEG8-Maleimide:

-

Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with the Thiol Reaction Buffer (Conjugation Buffer). This step is crucial to prevent the unreacted NHS ester from interfering with subsequent steps.

-

Step 3: Conjugation of Protein-PEG8-Maleimide with Molecule-SH

-

Combine Reactants:

-

Add the sulfhydryl-containing molecule (Molecule-SH) to the purified Protein-PEG8-Maleimide solution. The molar ratio should be optimized based on the desired final conjugate.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Quenching (Optional):

-

The reaction can be stopped by adding a quenching reagent that contains a free thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.

-

-

Final Purification:

-

Purify the final protein conjugate from unreacted components and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Data Presentation

The following table summarizes the key quantitative parameters for the protein labeling protocol.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| This compound Stock | 10-20 mM in DMF or DMSO | Prepare fresh immediately before use. |

| Molar Excess of Reagent | 10- to 50-fold (NHS reaction) | Optimal ratio should be determined empirically. |

| Reaction pH (NHS Ester) | 7.2 - 9.0 | A compromise to balance reactivity and hydrolysis. |

| Reaction pH (Maleimide) | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction. |

| Reaction Time (NHS Ester) | 30-60 min (RT) or 2 hours (4°C) | Longer times may be needed for less reactive proteins. |

| Reaction Time (Maleimide) | 1-2 hours (RT) or overnight (4°C) | Ensure complete conjugation. |

| Final Organic Solvent | < 10% | To prevent protein denaturation. |

Visualization of Workflow and Reactions

Experimental Workflow

The following diagram illustrates the step-by-step workflow for protein labeling with this compound.

References

Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates using Mal-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker, Mal-PEG8-NHS ester. This linker facilitates the covalent attachment of a cytotoxic drug to a monoclonal antibody, a cornerstone of targeted cancer therapy.

The this compound linker is composed of three key components: a maleimide group for reaction with thiol groups, a hydrophilic eight-unit polyethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2] The PEG8 spacer enhances the solubility and stability of the resulting ADC, reduces aggregation, and can improve its pharmacokinetic properties.[3][4]

The overall process involves a two-part synthesis: first, the conjugation of the cytotoxic drug to the this compound linker, followed by the conjugation of the drug-linker construct to the antibody.[3]

Preparation of the Drug-Linker Conjugate

This protocol outlines the conjugation of an amine-containing cytotoxic drug to the this compound linker via the formation of a stable amide bond.

Materials and Reagents

| Material/Reagent | Supplier Example | Notes |

| This compound | BroadPharm, Vector Laboratories | Store at -20°C with desiccant. Equilibrate to room temperature before opening. |

| Amine-containing cytotoxic drug (e.g., MMAE) | MedChemExpress | Handle with appropriate safety precautions. |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Use high-purity, anhydrous solvent to avoid hydrolysis of the NHS ester. |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base catalyst for the amine coupling reaction. |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | Used for carboxyl activation if starting with a carboxyl-containing linker. |

| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | Used for carboxyl activation if starting with a carboxyl-containing linker. |

| Hydroxylamine or Tris buffer | Sigma-Aldrich | For quenching the reaction. |

| Reverse-phase HPLC system | Agilent, Waters | For purification of the drug-linker conjugate. |

Experimental Protocol: Activation of Linker and Drug Conjugation

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

This step is a direct use of the commercially available NHS ester. If starting from a carboxylic acid version of the linker (Mal-PEG8-Acid), activation with EDC and NHS is required. For this protocol, we assume the use of the pre-activated this compound.

-

-

Conjugation to the Amine-containing Drug:

-

In a separate vial, dissolve the amine-containing cytotoxic drug (e.g., MMAE) in anhydrous DMF or DMSO. A 1.2-fold molar excess of the drug over the linker is recommended.

-

Add the drug solution to the activated linker solution.

-

Add 2-3 equivalents of DIPEA to the reaction mixture to raise the pH to 7.2-7.5, which is optimal for efficient amine coupling.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

-

Quenching and Purification:

-

Quench the reaction by adding hydroxylamine or Tris buffer.

-

Purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.

-

Conjugation of Drug-Linker to Antibody

This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation to the maleimide-activated drug-linker.

Materials and Reagents

| Material/Reagent | Supplier Example | Notes |